An In-depth Technical Guide to the Chemical and Physical Properties of Tralomethrin
An In-depth Technical Guide to the Chemical and Physical Properties of Tralomethrin
Introduction
Tralomethrin is a synthetic pyrethroid insecticide, an organobromine compound, and a nitrile ester.[1] It is characterized by its potent insecticidal properties, functioning as a neurotoxin that targets the voltage-gated sodium channels of insects.[2] This guide provides a comprehensive overview of the chemical and physical properties of Tralomethrin, its toxicological profile, mechanism of action, and relevant experimental methodologies for its analysis. The information is intended for researchers, scientists, and professionals in drug development and pesticide science.
Chemical and Physical Properties
Tralomethrin is a yellow-orange to beige, resinous solid at room temperature.[1] It is a complex molecule with multiple stereocenters, leading to the existence of various stereoisomers.[3] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₁₉Br₄NO₃ | [1] |
| Molecular Weight | 665.01 g/mol | [4][5] |
| CAS Number | 66841-25-6 | [1] |
| Appearance | Yellow-orange to beige solid | [1] |
| Melting Point | 138-148 °C | [1] |
| Boiling Point | 594 °C (decomposes) | [2] |
| Density | 1.70 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg at 25 °C | [1] |
| Water Solubility | 0.8 mg/L | [1] |
| Solubility in Organic Solvents | >1000 g/L in acetone, dichloromethane, toluene, xylene | [1] |
| Octanol-Water Partition Coefficient (log Kow) | Approximately 5 at 25 °C | [1] |
| Stability | Stable under recommended storage; labile to base; acidic media reduce hydrolysis. Decomposes in sunlight. | [1] |
Toxicological Profile
Tralomethrin exhibits toxicity through oral, dermal, and inhalation routes of exposure. It is classified as a neurotoxin.[1] The following table summarizes the acute toxicity data for Tralomethrin.
| Toxicity Metric | Species | Value | Source(s) |
| Acute Oral LD₅₀ | Rat (male) | 99 - 1250 mg/kg | [1][3][6] |
| Acute Oral LD₅₀ | Rat (female) | 1070 mg/kg | [1] |
| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg | [3][6] |
| Acute Inhalation LC₅₀ (4h) | Rat | 0.286 - 0.4 mg/L | [1][3][6] |
| Aquatic Toxicity (Acute LC₅₀) | Daphnia magna | 0.15 µg/L | [1] |
| Aquatic Toxicity (Acute LC₅₀) | Freshwater Fish | 0.4225 µg/L | [7] |
| Honey Bee Acute Contact LD₅₀ | Apis mellifera | 0.129 µ g/bee | [8] |
Mechanism of Action
The primary mechanism of action of Tralomethrin involves the disruption of nerve function by modifying the gating kinetics of voltage-gated sodium channels.[2] Pyrethroids bind to the sodium channel, prolonging the open state of the channel and leading to a persistent influx of sodium ions.[1][2] This sustained depolarization results in hyperexcitability of the nerve, leading to tremors, paralysis, and ultimately, the death of the insect.[4] While it has been suggested that the toxic effects of Tralomethrin are due to its conversion to deltamethrin, studies have shown that Tralomethrin is intrinsically active and modifies sodium channel kinetics differently than deltamethrin.[1][2]
Degradation of Tralomethrin
Tralomethrin is known to degrade into the related pyrethroid, deltamethrin, through a process of debromination.[9][10] This conversion can occur under various conditions, including exposure to sunlight and within biological systems.[11] The transformation is also notably observed in the heated injector port of a gas chromatograph, which has implications for its analytical determination.[9][10]
Experimental Protocols
The analysis of Tralomethrin in various matrices such as food, water, and soil is crucial for regulatory and research purposes.[9][12][13] The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9][10][12]
Challenges in Gas Chromatographic Analysis
A significant challenge in the analysis of Tralomethrin is its thermal instability.[4] When subjected to the high temperatures of a GC injector port, Tralomethrin readily undergoes debromination to form deltamethrin.[9][10] This transformation makes it impossible to distinguish between the two compounds using conventional GC methods, as both will produce a peak corresponding to deltamethrin.[9]
Recommended Analytical Approach: High-Performance Liquid Chromatography
HPLC is the preferred method for the specific determination and quantification of Tralomethrin, as it allows for the separation of Tralomethrin from deltamethrin and other related compounds at ambient temperatures.[9][12][13]
A general experimental workflow for the analysis of Tralomethrin in an environmental sample is outlined below.
1. Sample Preparation:
-
Extraction: The sample (e.g., soil, water, or homogenized plant tissue) is extracted with an appropriate organic solvent, such as acetone or a hexane/dichloromethane mixture.[5][14]
-
Partitioning: For aqueous samples, a liquid-liquid extraction with a non-polar solvent like n-hexane is performed to transfer Tralomethrin into the organic phase.[14]
-
Clean-up: The extract is passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil or synthetic magnesium silicate) to remove interfering substances.[14][15]
-
Concentration: The cleaned-up extract is concentrated to a small volume under a stream of nitrogen or using a rotary evaporator.[14]
-
Reconstitution: The residue is redissolved in a suitable solvent for HPLC analysis, typically the mobile phase.[14]
2. HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a UV or radiometric detector is used.[12][13]
-
Column: A silica or reverse-phase C18 column is typically employed.[12][13]
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents like hexane and dioxane for normal-phase or acetonitrile and water for reverse-phase chromatography is used.[12][13]
-
Detection: Tralomethrin is detected based on its UV absorbance or, if radiolabeled, by radiometric detection.[12][13]
-
Quantification: The concentration of Tralomethrin is determined by comparing the peak area of the sample to that of a calibration curve prepared from certified reference standards.[14]
Conclusion
Tralomethrin is a potent pyrethroid insecticide with a well-defined mechanism of action on the nervous system of insects. Its chemical and physical properties, particularly its low water solubility and high lipophilicity, govern its environmental fate and toxicological profile. The thermal lability of Tralomethrin presents a significant analytical challenge, making HPLC the preferred method for its accurate determination. This guide provides foundational technical information for researchers and scientists working with this compound.
References
- 1. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activity of tralomethrin to modify the nerve membrane sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tralomethrin (Ref: OMS 3048) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. epa.gov [epa.gov]
- 8. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 9. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Specific determination of deltamethrin and tralomethrin by preparative HPLC and GC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simultaneous determination of tralomethrin, deltamethrin, and related compounds of HPLC with radiometric detection [agris.fao.org]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
